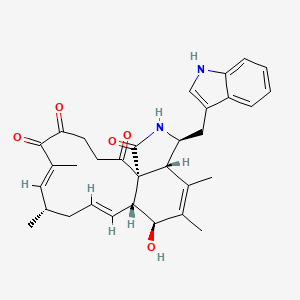

Chaetoglobosin G

説明

Structure

3D Structure

特性

分子式 |

C32H36N2O5 |

|---|---|

分子量 |

528.6 g/mol |

IUPAC名 |

(1R,7E,9S,11E,13R,14S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,5,6,20-tetrone |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25,28,30,33,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,28-,30+,32+/m0/s1 |

InChIキー |

COZBDBUQXIMMKP-RWFPWACCSA-N |

SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

異性体SMILES |

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |

正規SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

製品の起源 |

United States |

Origin and Isolation of Chaetoglobosin G and Analogues

Fungal Bioprospecting and Producer Organisms

The quest for novel bioactive compounds has driven extensive screening of fungi from diverse environments. This has resulted in the identification of several species capable of producing Chaetoglobosin G and its structural relatives.

Chaetomium globosum stands out as a primary and prolific producer of chaetoglobosins. acs.org This fungus, found in various terrestrial habitats, is a rich source of these cytotoxic metabolites. acs.org Research on endophytic strains of C. globosum, such as one isolated from the mangrove plant Ceriops tagal, has led to the isolation of Chaetoglobosin G along with a suite of other known cytochalasans like Chaetoglobosin C, E, V, and D. mdpi.com Similarly, an endophytic C. globosum from Ginkgo biloba has been shown to produce Chaetoglobosin G among other analogues. nih.gov The consistent isolation of a diverse array of chaetoglobosins from different strains of C. globosum underscores its significance as a key organism in the study of this compound class. acs.orgmdpi.comnih.gov

While Chaetomium is a major source, other fungal genera have been identified as producers of chaetoglobosins. A mangrove endophytic fungus, Penicillium chrysogenum, was found to produce several bioactive chaetoglobosins, including Chaetoglobosin G. ingentaconnect.comsemanticscholar.org This discovery highlights the metabolic diversity within the Penicillium genus, which is more commonly known for producing other types of secondary metabolites.

More recently, the marine-derived fungus Emericellopsis sp. (strain SCSIO41202) has been identified as a source of diversified chaetoglobosins. mdpi.comdntb.gov.ua Chemical investigation of its solid culture led to the isolation of two new cytochalasins, named emeriglobosins A and B, alongside nine known analogues, including Chaetoglobosin G. mdpi.comdntb.gov.uanih.gov This finding points to the potential of exploring less-studied fungal genera for novel natural products. mdpi.com

The marine environment is increasingly recognized as a frontier for discovering novel bioactive compounds. Marine-derived fungi, in particular, have shown a capacity for producing unique secondary metabolites. A notable example is the fungus Phomopsis asparagi, isolated from the sponge Rhaphidophlus juniperina, which was induced to produce new chaetoglobosin analogues. nih.govmdpi.com Although Chaetoglobosin G itself was not reported from this specific study, the research demonstrated that challenging marine-derived fungi with chemical elicitors could unlock cryptic metabolic pathways, leading to the production of novel chaetoglobosins like chaetoglobosin-510, -540, and -542. nih.govmdpi.comresearchgate.net This suggests that other marine-associated Phomopsis species or other marine fungi could be potential, yet-to-be-discovered, sources of Chaetoglobosin G. nih.govresearchgate.net

Table 1: Fungal Sources of Chaetoglobosin G and Selected Analogues

| Compound Name | Producer Organism(s) | Source Type |

| Chaetoglobosin G | Chaetomium globosum mdpi.comnih.govresearchgate.net, Penicillium chrysogenum semanticscholar.org | Terrestrial/Endophytic, Mangrove Endophytic |

| Chaetoglobosin A | Chaetomium globosum acs.orgnih.gov, Penicillium chrysogenum acs.org | Terrestrial/Endophytic, Mangrove Endophytic |

| Chaetoglobosin C | Chaetomium globosum mdpi.comnih.gov, Penicillium chrysogenum semanticscholar.org | Terrestrial/Endophytic, Mangrove Endophytic |

| Chaetoglobosin E | Chaetomium globosum nih.govresearchgate.net, Penicillium chrysogenum semanticscholar.org | Terrestrial/Endophytic, Mangrove Endophytic |

| Chaetoglobosin F | Chaetomium globosum nih.gov | Terrestrial/Endophytic |

| Emeriglobosin A & B | Emericellopsis sp. mdpi.comdntb.gov.uanih.gov | Marine-Derived |

| Chaetoglobosin-510 | Phomopsis asparagi nih.govresearchgate.net | Marine-Derived |

| Chaetoglobosin-542 | Phomopsis asparagi nih.govresearchgate.net | Marine-Derived |

Advanced Methodologies for Isolation and Production Enhancement

The isolation and characterization of chaetoglobosins from complex fungal extracts require sophisticated techniques. Furthermore, researchers are actively developing strategies to enhance the production and diversity of these metabolites.

Bioactivity-guided fractionation is a cornerstone strategy for isolating novel and potent compounds from natural sources. This approach involves systematically separating a crude fungal extract into fractions and testing each fraction for a specific biological activity, such as cytotoxicity against cancer cell lines. acs.orgresearchgate.net The active fractions are then subjected to further rounds of separation until a pure, active compound is isolated.

For instance, the isolation of chaetoglobosins from Chaetomium globosum has often been guided by their cytotoxic effects on cell lines like P388 murine leukemia or HeLa cells. acs.orgmdpi.com This method ensures that the chemical isolation efforts are focused on the most biologically relevant molecules within the extract. The process typically involves multiple chromatographic steps, such as column chromatography and high-performance liquid chromatography (HPLC), to purify the compounds for structural elucidation by spectroscopic methods like NMR and mass spectrometry. acs.orgfrontiersin.org

The "One Strain Many Compounds" (OSMAC) approach is a powerful strategy to unlock the full biosynthetic potential of a single microbial strain. nih.govmdpi.com This paradigm is based on the principle that fungal secondary metabolite production is highly dependent on cultivation conditions. frontiersin.org By systematically altering parameters such as media composition, pH, temperature, aeration, and even co-culturing with other microbes, researchers can induce the expression of "silent" or cryptic biosynthetic gene clusters, leading to the production of novel or previously undetected compounds. nih.govmdpi.comfrontiersin.org

This approach has been successfully applied to chaetoglobosin-producing fungi. For example, cultivating an endophytic Chaetomium globosum in different media resulted in the production of different sets of chaetoglobosins. nih.gov The OSMAC strategy was also instrumental in the discovery of new chaetoglobosin analogues from Phomopsis asparagi by introducing an F-actin inhibitor to the culture medium, which acted as a chemical elicitor. mdpi.comresearchgate.netmdpi.com This highlights the utility of the OSMAC approach not just for increasing yields but for diversifying the range of chemical structures that can be obtained from a single fungal strain. researchgate.net

"One Strain Many Compounds" (OSMAC) Paradigm for Metabolite Diversity

Modulation of Culture Conditions (e.g., Seawater Concentration)

The "One Strain, Many Compounds" (OSMAC) approach highlights that the chemical output of a single fungal strain can be significantly altered by modifying its growth conditions. nih.gov One such parameter is the salinity of the culture medium. Varying the seawater concentration during the cultivation of marine-derived fungi has been shown to be an effective strategy for inducing the production of new or different secondary metabolites. nih.gov

For example, a study on the marine-derived fungus Phomopsis asparagi demonstrated the power of this technique. When cultured in a medium containing seawater, the fungus produced a different metabolic profile than it would in a standard medium. This led to the isolation of three new chaetoglobosin analogues: chaetoglobosin-510, chaetoglobosin-540, and chaetoglobosin-542. nih.gov This research underscores how manipulating environmental factors like salinity can unlock the latent biosynthetic potential of fungi to generate novel chaetoglobosins.

Co-cultivation Techniques (e.g., Aspergillus flavipes with Chaetomium globosum)

Fungal co-cultivation, where two or more different fungal species are grown together, can trigger the activation of silent biosynthetic gene clusters, leading to the production of novel compounds not seen in monocultures. This microbial interaction mimics the competitive natural environment of the fungi.

A notable example is the co-cultivation of Aspergillus flavipes and Chaetomium globosum, both of which are known producers of cytochalasans. acs.orgnih.gov When grown together on a solid rice medium, this fungal pairing resulted in the production of 13 new, highly oxygenated cytochalasans, including aspochalasinols and oxichaetoglobosins. acs.orgnih.gov These compounds featured unusual structural modifications, such as hydroxylated methyl groups and oxygenated C-10 positions, which are not typically found in the metabolites from either fungus when grown alone. acs.orgnih.gov Further studies on this co-culture have led to the isolation of more unique Chae-type cytochalasans with unprecedented chemical skeletons. nih.gov This strategy of microbial conversation has proven to be a powerful tool for discovering new and more structurally complex chaetoglobosin analogues.

Utilization of Agricultural Residues as Fermentation Substrates

The high cost of synthetic growth media is a significant barrier to the large-scale production of fungal secondary metabolites. Consequently, researchers have explored the use of inexpensive and readily available agricultural waste products as alternative fermentation substrates.

Cornstalks as a Fermentation Matrix

Cornstalks, a major agricultural byproduct, have been successfully utilized as a solid-state fermentation substrate for the production of chaetoglobosins. A study demonstrated that Chaetomium globosum W7 could effectively grow on cornstalks and produce Chaetoglobosin A, achieving an output of 0.34 mg per gram of cornstalk. elsevier.esscielo.br This research not only provides a cost-effective production method but also offers a value-added application for agricultural waste. elsevier.esscielo.br

Potato Starch Industrial Waste as a Resource

The wastewater generated from potato starch production is rich in organic compounds and minerals, making it a potential nutrient source for fungal fermentation. mdpi.com Research has shown the feasibility of using this industrial waste to produce Chaetoglobosin A. mdpi.comnih.govresearchgate.netresearchgate.net An engineered strain of Chaetomium globosum was cultivated using potato starch industrial waste as the sole substrate. mdpi.com This approach not only facilitates the production of valuable mycotoxins but also addresses the environmental challenge of industrial wastewater disposal. The yield of Chaetoglobosin A was significantly enhanced in this medium, demonstrating the potential of this method for sustainable and economical production. mdpi.comnih.govresearchgate.net

Optimization of Fermentation Parameters

To maximize the yield of Chaetoglobosin G and its analogues, it is crucial to optimize various fermentation parameters that influence fungal growth and secondary metabolism.

pH Optimization

The pH of the culture medium is a critical factor that affects fungal growth, enzyme activity, and the biosynthesis of secondary metabolites. researchgate.net Studies on Chaetomium globosum have shown that its growth and mycotoxin production are highly dependent on the ambient pH.

One study investigating the production of Chaetoglobosin C by C. globosum found that the fungus could grow over a wide pH range (from 4.3 to 9.4), but optimal growth and toxin production occurred at a neutral pH. researchgate.net In another study focused on producing Chaetoglobosin A from potato starch waste, response surface methodology was used to determine the optimal fermentation conditions. mdpi.com The results indicated that the maximum yield of Chaetoglobosin A was achieved at an initial pH of approximately 6.0. mdpi.com These findings highlight the importance of precise pH control in the fermentation process to enhance the production of specific chaetoglobosins.

Temperature Regulation

Temperature is a critical factor that directly affects the growth of C. globosum and its metabolic activity. mdpi.comresearchgate.net Research indicates that the optimal temperature for fungal growth may differ from the optimal temperature for secondary metabolite production. mdpi.comresearchgate.net In the case of Chaetoglobosin A production, studies have shown a clear temperature-dependent yield profile. The yield tends to increase with temperature up to an optimal point, beyond which it declines. mdpi.comresearchgate.net In one study, the highest yield of Chaetoglobosin A (179.07 mg/L) was recorded at a fermentation temperature of 28°C. mdpi.comresearchgate.net Another investigation focusing on producing antifungal substances from C. globosum via solid-state fermentation identified a slightly lower optimal temperature of 26°C. sciopen.com

Table 1: Effect of Temperature on Chaetoglobosin A Yield Data derived from single-factor experiments on an engineered Chaetomium globosum strain. mdpi.comresearchgate.net

| Temperature (°C) | Chaetoglobosin A Yield (mg/L) |

|---|---|

| 24 | Data Not Specified |

| 26 | Data Not Specified |

| 28 | 179.07 |

| 30 | Data Not Specified |

| 32 | Data Not Specified |

Rotational Speed Control

Rotational speed in shake-flask or bioreactor fermentation is essential for ensuring adequate oxygen supply and uniform mixing of media components. mdpi.com This agitation facilitates the transport of substrates and nutrients across the cell wall. mdpi.com However, there is a trade-off, as excessively high rotational speeds can generate high shear forces, leading to cell damage and negatively impacting both cell growth and metabolite synthesis. mdpi.comresearchgate.net For Chaetoglobosin A production, experiments evaluating speeds from 120 to 240 rpm found that the optimal rotational speed was 180 rpm, which resulted in the highest yield of 174.88 mg/L. mdpi.comresearchgate.net Other studies on C. globosum fermentation also utilize a rotational speed of 180 rpm. plos.orgnih.gov

Table 2: Effect of Rotational Speed on Chaetoglobosin A Yield Data derived from single-factor experiments on an engineered Chaetomium globosum strain. mdpi.comresearchgate.net

| Rotational Speed (rpm) | Chaetoglobosin A Yield (mg/L) |

|---|---|

| 120 | Data Not Specified |

| 150 | Data Not Specified |

| 180 | 174.88 |

| 210 | Data Not Specified |

| 240 | Data Not Specified |

Substrate Concentration Effects

The concentration of the primary substrate is directly linked to the growth and secondary metabolism of fungi. mdpi.com An adequate supply of substrate is necessary for metabolite production, but excessive concentrations can lead to inhibitory effects such as catabolite repression or nutrient imbalance, thereby reducing the final yield. mdpi.comresearchgate.net In a study using potato waste as the substrate for Chaetoglobosin A production, the yield increased from 143.05 to 176.02 mg/L as the concentration was raised from 2.5 g/100 mL to 5.0 g/100 mL. mdpi.comresearchgate.net However, further increasing the substrate concentration beyond this point resulted in a plateau and then a decline in the Chaetoglobosin A yield. mdpi.comresearchgate.net

Table 3: Effect of Substrate Concentration on Chaetoglobosin A Yield Data derived from single-factor experiments on an engineered Chaetomium globosum strain using potato waste. mdpi.comresearchgate.net

| Substrate Concentration (g/100 mL) | Chaetoglobosin A Yield (mg/L) |

|---|---|

| 2.5 | 143.05 |

| 5.0 | 176.02 |

| 7.5 | Yield remained unchanged then declined |

| 10.0 | Yield remained unchanged then declined |

| 12.5 | Yield remained unchanged then declined |

Inoculation Amount Influence

The size of the initial inoculum is a key factor affecting the kinetics of fungal fermentation and the synthesis of natural products. mdpi.comresearchgate.net A larger inoculum can reduce the lag phase of growth, allowing the culture to reach the production phase more quickly. mdpi.comresearchgate.net However, an excessively large inoculum may lead to rapid depletion of nutrients for biomass growth at the expense of secondary metabolite production. mdpi.comresearchgate.net For Chaetoglobosin A synthesis, the yield initially increased with the inoculation amount, peaking at a 2% (v/v) inoculation rate, which produced 177.76 mg/L. mdpi.comresearchgate.net Increasing the inoculum beyond this level did not result in a higher yield. mdpi.comresearchgate.net Conversely, one study on solid-state fermentation found that the inoculation amount did not have a significant impact on the antifungal activity of the resulting crude extract. sciopen.com

Table 4: Effect of Inoculation Amount on Chaetoglobosin A Yield Data derived from single-factor experiments on an engineered Chaetomium globosum strain. mdpi.comresearchgate.net

| Inoculation Amount (% v/v) | Chaetoglobosin A Yield (mg/L) |

|---|---|

| 0.5 | Data Not Specified |

| 1.0 | Data Not Specified |

| 1.5 | Data Not Specified |

| 2.0 | 177.76 |

| 2.5 | Yield Decreased |

Compound Index

Biosynthetic Pathways and Genetic Regulation

Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) Hybrid System

The core structure of chaetoglobosins is assembled by a remarkable hybrid enzyme system that merges two major pathways of secondary metabolite synthesis: polyketide synthesis and non-ribosomal peptide synthesis. This system is responsible for creating the characteristic macrocyclic polyketide backbone fused to an isoindolone moiety derived from an amino acid.

The genetic blueprint for chaetoglobosin production is encoded within a biosynthetic gene cluster (BGC). Such clusters for chaetoglobosin biosynthesis have been identified and characterized in several fungal species, including Penicillium expansum and Chaetomium globosum. rsc.orgfrontiersin.org The gene cluster in C. globosum, a known producer of these metabolites, contains the essential genes required for the synthesis and modification of the chaetoglobosin scaffold. rsc.orgresearchgate.net The core of this BGC is the PKS-NRPS hybrid gene, surrounded by genes encoding tailoring enzymes such as reductases, oxygenases, and regulatory proteins. rsc.orgpsu.edu The organization of the che gene cluster from P. expansum and the homologous cluster in C. globosum showcases a conserved architecture for producing the chaetoglobosin framework. rsc.orgfrontiersin.org

Table 1: Key Genes in the Chaetoglobosin A Biosynthetic Gene Cluster of Chaetomium globosum This table is based on homologous clusters identified in producing fungi and may be representative for Chaetoglobosin G biosynthesis.

| Gene (Homolog) | Locus ID (C. globosum) | Predicted Function | Reference(s) |

|---|---|---|---|

| CgcheA | CHGG_01239 | Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) | plos.org, rsc.org, frontiersin.org |

| CheB | CHGG_01240 | Stand-alone Enoyl Reductase | psu.edu, rsc.org, frontiersin.org |

| CheC / CgTF1 | CHGG_01237 | C6/Zn(II)2Cys6 transcription factor (Positive Regulator) | psu.edu, nih.gov, frontiersin.org |

| CheD | CHGG_012421 | P450 Oxygenase | psu.edu, plos.org |

| CheE | - | Flavin-dependent monooxygenase (Identified in P. expansum) | psu.edu, rsc.org |

| CheF | - | C6 transcription factor (Identified in P. expansum) | psu.edu, rsc.org |

| CheG | - | P450 Oxygenase (Identified in P. expansum) | psu.edu, rsc.org |

The biosynthesis of the chaetoglobosin backbone is initiated by two critical enzymes:

CheA : This large, multidomain enzyme is a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS). frontiersin.orgapsnet.org The PKS portion iteratively condenses acetyl-CoA and malonyl-CoA units to construct a nonaketide polyketide chain. ualberta.ca The NRPS domain is responsible for recognizing, activating, and incorporating an L-tryptophan residue, which is the defining feature of the chaetoglobosin family. psu.eduresearchgate.net The enzyme then catalyzes the condensation of the polyketide chain with the tryptophan molecule. RNA silencing of CheA has been shown to significantly reduce or abolish chaetoglobosin production, confirming its central role in the pathway. apsnet.orgualberta.ca

CheB : Working in concert with CheA, CheB is a stand-alone enoyl reductase (ER). frontiersin.orgapsnet.org This enzyme is essential for the reduction steps during the synthesis of the polyketide chain, ensuring the correct stereochemistry of the final molecule. frontiersin.orgualberta.ca The collaboration between the PKS-NRPS hybrid and the separate ER is a key feature of this biosynthetic pathway. plos.orgnih.gov

Following the assembly of the linear precursor, the molecule undergoes a spontaneous intramolecular Diels-Alder cyclization to form the macrocyclic structure of prochaetoglobosin I, the first key intermediate in the pathway. plos.orgwikipedia.org

Regulatory Mechanisms of Chaetoglobosin Biosynthesis

The expression of the chaetoglobosin BGC is not constitutive but is instead meticulously controlled by a hierarchy of regulatory systems. These mechanisms ensure that the production of these biologically active, and potentially cytotoxic, compounds is coordinated with the fungus's developmental stage and environmental conditions.

The heterotrimeric G protein-cAMP/PKA signaling cascade, a conserved pathway in eukaryotes for sensing environmental cues, plays a significant positive regulatory role in chaetoglobosin biosynthesis in C. globosum. nih.govnih.gov Studies have shown that this pathway directly influences the expression of key biosynthetic genes.

Within the chaetoglobosin BGC and elsewhere in the genome, specific transcription factors provide a more direct layer of control. In C. globosum, a regulatory cascade involving at least two transcription factors, CgTF1 and CgTF6, has been identified. nih.gov

CgTF1 (CgcheR): This gene, located within the chaetoglobosin A BGC, encodes a Zn(II)2Cys6 binuclear finger transcription factor. frontiersin.orgnih.gov Deletion of Cgtf1 confirmed its role as a positive regulator, as the null mutants showed significantly reduced expression of the ChA biosynthetic gene cluster and a corresponding decrease in metabolite production. nih.govresearchgate.net

CgTF6 : RNA-sequencing analysis of the Cgtf1 deletion mutant revealed that CgTF1 controls the expression of another transcription factor, CgTF6, which encodes a Cys2His2-type zinc finger protein. frontiersin.orgnih.gov Subsequent deletion of Cgtf6 resulted in the opposite effect: a significant increase in the transcription of the Chaetoglobosin A gene cluster and higher yields of the final product. frontiersin.orgnih.gov This suggests that CgTF6 functions as a negative regulator. The current model proposes that the pathway-specific positive regulator, CgTF1, activates the expression of a negative regulator, CgTF6, which may act as a feedback effector to prevent the toxic over-accumulation of chaetoglobosins. nih.govreferencecitationanalysis.com

Table 2: Impact of Transcription Factor Deletion on Chaetoglobosin A Biosynthesis

| Gene Deleted | Transcription Factor Type | Effect on ChA Gene Cluster Expression | Effect on Chaetoglobosin A Production | Reference(s) |

|---|---|---|---|---|

| Cgtf1 | Zn(II)2Cys6 (Positive Regulator) | Significantly Decreased | Significantly Decreased | nih.gov, researchgate.net, frontiersin.org |

| Cgtf6 | Cys2His2 (Negative Regulator) | Significantly Increased | Increased | nih.gov, frontiersin.org |

The gene Cgpks11 is believed to be involved in the biosynthesis of a different polyketide, chaetoglocin A. nih.govmdpi.com In a targeted effort to enhance Chaetoglobosin A production, researchers used a CRISPR-Cas9 system to delete Cgpks11. nih.gov The deletion of this competing PKS gene led to a significant redirection of metabolic flux. Transcriptional analysis of the Δcgpks11 mutant showed that the entire Chaetoglobosin A biosynthetic gene cluster was upregulated. mdpi.com Consequently, the yield of Chaetoglobosin A in the mutant strain increased by approximately 1.6-fold compared to the wild-type strain. nih.govx-mol.netnih.gov This study demonstrates that eliminating a competitive biosynthetic pathway is a viable strategy for enhancing the production of a desired chaetoglobosin. nih.gov

Overexpression of Transporter Genes (e.g., CgMfs1) for Enhanced Production

The gene CgMfs1, which encodes a transporter protein belonging to the Major Facilitator Superfamily (MFS), has been identified as a crucial element in the transport of Chaetoglobosin A in the fungus Chaetomium globosum. nih.govx-mol.net Sequence analysis indicates that CgMfs1 is located adjacent to the Chaetoglobosin A biosynthetic gene cluster and encodes a polypeptide of 571 amino acids. nih.gov

Genetic manipulation of CgMfs1 has demonstrated its direct impact on production yields. nih.govx-mol.net Inactivation or silencing of the CgMfs1 gene resulted in a significant decrease in the extracellular accumulation of Chaetoglobosin A. nih.govx-mol.net Conversely, the overexpression of CgMfs1, often achieved by placing it under the control of a strong promoter, leads to a substantial increase in production. nih.govx-mol.net For instance, one study reported that the overexpression mutant OEX13 increased the Chaetoglobosin A yield to 298.77 mg/L, a nearly 4.5-fold increase compared to the wild-type strain. nih.gov Another engineered strain, which combined the overexpression of CgMfs1 with the knockout of a negative regulator (CgXpp1), saw Chaetoglobosin A production boosted from 63.19 mg/L to 265.93 mg/L. mdpi.com These findings confirm that transporter genes like CgMfs1 play a critical role in the biosynthesis of chaetoglobosins and represent a key target for metabolic engineering to enhance the production of compounds like Chaetoglobosin G. nih.govx-mol.net

Table 1: Impact of CgMfs1 Gene Manipulation on Chaetoglobosin A Production

| Genetic Modification | Strain | Chaetoglobosin A Yield (mg/L) | Fold Change vs. Wild-Type/Control | Reference |

|---|---|---|---|---|

| Gene Inactivation | Wild-Type | 58.66 | - | nih.govx-mol.net |

| MFS1-3 (Inactivated) | 19.95 | ~0.34x | nih.govx-mol.net | |

| MFS1-4 (Inactivated) | 17.13 | ~0.29x | nih.govx-mol.net | |

| Gene Overexpression | Wild-Type | ~54.8 | - | nih.gov |

| OEX13 (Overexpressed) | 298.77 | ~5.45x | nih.govx-mol.net | |

| Combined Engineering | Control (CgXpp1 knockout) | 63.19 | - | mdpi.com |

Note: Data is for Chaetoglobosin A, serving as a model for Chaetoglobosin G.

Proposed Enzymatic Transformations for Chaetoglobosin G Derivatives

The structural framework of Chaetoglobosin G provides a versatile scaffold for chemical modification, allowing for the generation of novel derivatives with potentially enhanced or unique biological activities. Research has outlined plausible synthetic pathways to diversify the chaetoglobosin structure, commencing from natural precursors like Chaetoglobosin G. frontiersin.orgnih.gov These transformations often mimic biosynthetic post-modifications and involve a sequence of enzymatic or chemical reactions.

Epoxidation Reactions

The initial and pivotal step in the proposed transformation of Chaetoglobosin G is an epoxidation reaction. frontiersin.orgnih.gov This process typically targets a double bond within the molecule to create a reactive epoxide ring. Specifically, a proposed pathway involves the epoxidation of the 2', 3' position of the indole (B1671886) moiety. frontiersin.org In a chemical engineering strategy designed to mimic enzymatic processes, this transformation has been achieved using reagents such as 1,1,1-trifluoroacetone (B105887) and oxone. frontiersin.org The resulting 2', 3'-epoxy derivative serves as a key intermediate, primed for subsequent modifications. frontiersin.orgnih.gov The presence of an epoxide ring, such as at the C-6/C-7 position in other chaetoglobosins, has been linked to strong cytotoxic activities, highlighting the importance of this functional group. mdpi.comresearchgate.net

Ring-Opening and Hydrolysis Steps

Following epoxidation, the highly strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. This step is crucial for introducing new functional groups and altering the molecular architecture. In a proposed pathway starting from the 2', 3'-epoxy derivative of Chaetoglobosin G, the epoxide ring undergoes a ring-opening reaction, which is then followed by hydrolysis. frontiersin.orgnih.gov This sequence of reactions results in the formation of an amino group (1'-NH2) derivative. frontiersin.org The ring-opening can be facilitated by a Lewis acid catalyst, such as lanthanum (III) trifluoromethanesulfonate, to control the reaction's regioselectivity and efficiency. frontiersin.org This step is analogous to biosynthetic pathways where epoxide hydrolases would perform a similar function, adding a water molecule across the opened ring to form a diol, which can be further modified. A similar concept has been proposed for the conversion of Chaetoglobosin C into Penochalasin K, which involves an epoxide ring opening as a key step. mdpi.com

Oxidative Modifications

Oxidative modifications represent the final and often diversifying steps in the biosynthesis and derivatization of chaetoglobosins. nih.govfrontiersin.org In the proposed pathway for Chaetoglobosin G derivatives, after the formation of the 1'-NH2 derivative via epoxidation and hydrolysis, this amino group undergoes further oxidation. frontiersin.org This oxidative transformation converts the amino group into a nitro group (1'-NO2), yielding novel nitro-derivatives of the parent compound. frontiersin.org More broadly, oxidative tailoring enzymes, such as cytochrome P450 monooxygenases, are responsible for the extensive structural diversity observed in the chaetoglobosin family. mdpi.comnih.gov These enzymes catalyze a variety of reactions, including hydroxylations, epoxidations, and rearrangements, which are critical for furnishing the final, biologically active molecules from key intermediates like prochaetoglobosin. nih.govfrontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Chaetoglobosin G |

| Chaetoglobosin A |

| Chaetoglobosin C |

| Penochalasin K |

| 1,1,1-trifluoroacetone |

| Oxone |

| Lanthanum (III) trifluoromethanesulfonate |

Note: CgMfs1 and CgXpp1 are gene/protein names and are not included in this chemical compound list.

Mechanisms of Cellular and Molecular Action

Anti-proliferative and Cell Cycle Modulatory Mechanisms

Chaetoglobosin G demonstrates significant anti-proliferative activity against various cancer cell lines. spandidos-publications.com A primary mechanism underlying this effect is its ability to modulate the cell cycle, thereby halting the uncontrolled division of cancer cells. researchgate.net

Induction of G2/M Phase Cell Cycle Arrest

A hallmark of Chaetoglobosin G's action is the induction of cell cycle arrest at the G2/M phase. spandidos-publications.comresearchgate.net This prevents cells from entering mitosis, effectively stopping their proliferation. Studies on non-small cell lung cancer (NSCLC) A549 cells have shown that treatment with Chaetoglobosin G leads to a significant increase in the population of cells in the G2/M phase. researchgate.net This arrest is orchestrated through the modulation of key regulatory proteins.

Chaetoglobosin G treatment has been observed to upregulate the expression of the p21 protein. spandidos-publications.comresearchgate.net The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle control. By increasing the levels of p21, Chaetoglobosin G helps to halt the progression of the cell cycle. researchgate.net

Concurrent with the upregulation of p21, Chaetoglobosin G leads to the downregulation of Cyclin B1 protein expression. spandidos-publications.comresearchgate.net Cyclin B1 is a critical regulatory protein that complexes with CDK1 (also known as CDC2) to drive cells through the G2/M transition. By reducing the levels of Cyclin B1, Chaetoglobosin G prevents the formation of the active complex needed for mitotic entry. researchgate.net

The modulation of Cell Division Cycle 2 (CDC2) and its phosphorylated form (p-CDC2) is a key aspect of G2/M arrest. While direct studies on Chaetoglobosin G's effect on CDC2 and p-CDC2 are limited, research on the closely related compound, Chaetoglobosin E, has shown that it causes a decrease in the protein expressions of both CDC2 and p-CDC2. researchgate.netresearchgate.net This suggests that Chaetoglobosin G may act through a similar mechanism to inhibit the kinase activity required for entry into mitosis. Conversely, another related compound, Chaetoglobosin K, was found to have no effect on the protein levels of phospho-cdc2 (Tyr 15) and cdc2 in three different cell lines. nih.gov This indicates that the precise effects on CDC2 may vary among different chaetoglobosins.

Pathways Modulated by Chaetoglobosin G

The anti-proliferative and cell cycle effects of Chaetoglobosin G are mediated through its influence on specific signaling pathways that are often dysregulated in cancer.

Research has demonstrated that Chaetoglobosin G inhibits the Epidermal Growth Factor Receptor (EGFR)/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway. researchgate.net This pathway is a critical regulator of cell proliferation, survival, and differentiation. Western blot analysis has shown that Chaetoglobosin G treatment decreases the protein expression of phosphorylated EGFR, MEK, and ERK. researchgate.net The inhibition of this pathway is a key mechanism through which Chaetoglobosin G exerts its anti-tumor effects, ultimately leading to the observed G2/M phase arrest. researchgate.net

Research Findings on Protein Expression

The following table summarizes the observed effects of Chaetoglobosin G and related compounds on key cell cycle regulatory proteins.

| Compound | Cell Line | p21 Expression | Cyclin B1 Expression | CDC2 Expression | p-CDC2 Expression | p-EGFR Expression | p-MEK Expression | p-ERK Expression |

| Chaetoglobosin G | A549 (NSCLC) | Upregulated spandidos-publications.comresearchgate.net | Downregulated spandidos-publications.comresearchgate.net | Not Reported | Not Reported | Decreased researchgate.net | Decreased researchgate.net | Decreased researchgate.net |

| Chaetoglobosin E | Esophageal Cancer Cells | Upregulated researchgate.net | Downregulated researchgate.net | Decreased researchgate.net | Decreased researchgate.net | Decreased researchgate.net | Decreased researchgate.net | Decreased researchgate.net |

| Chaetoglobosin K | OVCAR-3, A2780/CP70 (Ovarian Cancer) | No Change nih.gov | Suppressed nih.gov | No Effect nih.gov | No Effect nih.gov | Not Reported | Not Reported | Not Reported |

Akt Signaling Pathway Modulation

The influence of chaetoglobosins on the Akt signaling pathway, a critical regulator of cell survival and proliferation, appears to be diverse and dependent on the specific chaetoglobosin and cell type. While direct studies on Chaetoglobosin G's effect on the Akt pathway are limited, research on related compounds provides valuable insights. For instance, Chaetoglobosin K has been shown to exhibit a dual inhibitory effect on both the Akt and JNK signaling pathways. mdpi.com This inhibition of Akt phosphorylation was observed in both ras-transformed epithelial cells and human lung cancer cells. mdpi.com In contrast, studies on Chaetoglobosin A in T-24 human bladder cancer cells revealed an activation of the PI3K-AKT-mTOR pathway. nih.gov Another related compound, Chaetoglobosin Vb, is also suggested to potentially regulate the PI3K-AKT signaling pathway. sci-hub.se

Although direct modulation of the Akt pathway by Chaetoglobosin G has not been extensively documented, research has shown its impact on the related EGFR/MEK/ERK signaling pathway. In human non-small cell lung carcinoma (NSCLC) A549 cells, Chaetoglobosin G treatment led to a decrease in the protein expression of p-EGFR, EGFR, p-MEK, and p-ERK. ingentaconnect.com This indicates that Chaetoglobosin G can inhibit this key signaling cascade involved in cell proliferation and survival.

Table 1: Effects of Different Chaetoglobosins on the Akt Signaling Pathway

| Chaetoglobosin | Effect on Akt Pathway | Cell Line |

| Chaetoglobosin G | Inhibition of EGFR/MEK/ERK pathway | A549 (Human NSCLC) |

| Chaetoglobosin K | Inhibition | ras-transformed epithelial cells, human lung carcinoma cells |

| Chaetoglobosin A | Activation | T-24 (Human bladder cancer) |

| Chaetoglobosin Vb | Potential Regulation | RAW264.7 (Macrophage-like) |

Apoptosis Induction

Chaetoglobosin G has been identified as an inducer of apoptosis, a form of programmed cell death, in cancer cells. This process is crucial for eliminating damaged or cancerous cells and is a key target for anti-cancer therapies. The apoptotic effects of Chaetoglobosin G are mediated through various cellular and molecular mechanisms.

Alteration of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bax/Bcl-2 Ratio)

A critical aspect of apoptosis regulation is the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Research on Chaetoglobosin G has demonstrated its ability to modulate this balance. In A549 lung cancer cells, treatment with Chaetoglobosin G resulted in a decrease in the expression of the anti-apoptotic protein Bcl-2. ingentaconnect.com

This finding is consistent with studies on other chaetoglobosins. For example, Chaetoglobosin A has been shown to induce a dose-dependent increase in the Bax/Bcl-2 ratio in T-24 human bladder cancer cells. nih.gov Similarly, Chaetoglobosin E increased the Bax/Bcl-2 protein expression ratio in MCF-7 breast cancer cells. scnu.edu.cn This collective evidence suggests that a common mechanism for chaetoglobosins in inducing apoptosis is the disruption of the balance between pro- and anti-apoptotic proteins, favoring cell death.

Table 2: Modulation of Apoptotic Protein Expression by Chaetoglobosins

| Chaetoglobosin | Effect on Bcl-2 | Effect on Bax/Bcl-2 Ratio | Cell Line |

| Chaetoglobosin G | Decrease | Not specified | A549 (Human NSCLC) |

| Chaetoglobosin A | Decrease | Increase | T-24 (Human bladder cancer) |

| Chaetoglobosin E | Decrease | Increase | MCF-7 (Human breast cancer) |

Involvement of Mitochondrial Pathway

The alteration of the Bax/Bcl-2 ratio is intrinsically linked to the mitochondrial pathway of apoptosis. The decrease in the anti-apoptotic protein Bcl-2, as observed with Chaetoglobosin G treatment, can lead to increased mitochondrial outer membrane permeabilization (MOMP). ingentaconnect.com This event is a point of no return in the apoptotic process, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Studies on related chaetoglobosins further support the involvement of the mitochondrial pathway. In T-24 cells, the increased Bax/Bcl-2 ratio induced by Chaetoglobosin A was associated with a decrease in mitochondrial membrane potential (MMP), a direct consequence of MOMP. nih.gov Similarly, Chaetoglobosin E was found to decrease the MMP in MCF-7 cells, and its pro-apoptotic activity was concluded to be related to the caspase-dependent mitochondrial pathway. scnu.edu.cn

Death Receptor Pathway Activation

In addition to the intrinsic mitochondrial pathway, apoptosis can be initiated by the extrinsic death receptor pathway. This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of initiator caspases.

While direct evidence for Chaetoglobosin G's involvement in this pathway is not yet available, research on other chaetoglobosins suggests it as a potential mechanism. Chaetoglobosin K has been shown to induce apoptosis in cisplatin-resistant ovarian cancer cells through a DR5 (death receptor 5) and caspase-8 associated extrinsic pathway. nih.gov Furthermore, Chaetoglobosin A has been reported to induce apoptosis in T-24 cells through both the mitochondrial and death receptor pathways. nih.gov

Role of p53-Dependent Pathways (for related chaetoglobosins)

The tumor suppressor protein p53 plays a pivotal role in orchestrating the cellular response to stress, including the induction of apoptosis. In the context of related chaetoglobosins, the p53 pathway has been identified as a key mediator of their pro-apoptotic effects.

Specifically, Chaetoglobosin K has been demonstrated to induce apoptosis in cisplatin-resistant ovarian cancer cells through a p53-dependent pathway. nih.gov This study showed that Chaetoglobosin K treatment led to an increase in p53 expression, which in turn contributed to the activation of the apoptotic cascade. nih.gov The involvement of p53 highlights a crucial mechanism by which these compounds can exert their anti-cancer activity, particularly in cancers with functional p53.

Caspase-8 Activation

Caspase-8 is a key initiator caspase in the death receptor pathway of apoptosis. Its activation is a critical step that propagates the death signal, leading to the activation of executioner caspases and ultimately, cell death.

Consistent with the findings on death receptor pathway activation by related chaetoglobosins, the activation of caspase-8 has been observed. Treatment of cisplatin-resistant ovarian cancer cells with Chaetoglobosin K resulted in an increase in the levels of cleaved (active) caspase-8, while the levels of procaspase-8 decreased. nih.gov Similarly, studies on Chaetoglobosin A in T-24 cells have also implicated the activation of caspase-8 in its mechanism of apoptosis induction. nih.gov These findings suggest that the activation of caspase-8 is a likely component of the apoptotic mechanism for chaetoglobosins that engage the extrinsic pathway.

Autophagy Modulation

Chaetoglobosin G (CG) has been identified as a modulator of autophagy, a cellular process involving the degradation of cellular components. Its effects are mediated through interactions with key signaling pathways and proteins that regulate this process.

Promotion of Autophagy through EGFR/MEK/ERK/LC3 Pathway

Research indicates that Chaetoglobosin G promotes autophagy in certain cancer cells, such as human non-small cell lung cancer (NSCLC) A549 cells, by inhibiting the epidermal growth factor receptor (EGFR)/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway. ingentaconnect.comnih.gov Treatment with CG has been shown to decrease the protein expression of EGFR, phosphorylated EGFR (p-EGFR), phosphorylated MEK (p-MEK), and phosphorylated ERK (p-ERK). ingentaconnect.commdpi.com The downregulation of this pathway leads to an upregulation of autophagy-related proteins, thereby inducing autophagy. ingentaconnect.comnih.gov This suggests that the pro-autophagic activity of Chaetoglobosin G is linked to its ability to suppress the EGFR/MEK/ERK signaling cascade. mdpi.commdpi.com

Alteration of LC3 Protein Expression

A key indicator of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). evandrofanglab.comaging-us.com Studies have demonstrated that Chaetoglobosin G treatment leads to an increased expression of LC3-II. ingentaconnect.comnih.govmdpi.com This increase in the LC3-II protein level is a direct consequence of the inhibition of the EGFR/MEK/ERK pathway and serves as a marker for the enhancement of autophagy. ingentaconnect.commdpi.comresearchgate.net The accumulation of LC3-II signifies the formation of autophagosomes, a critical step in the autophagic process.

Modulation of Beclin1 Expression

Beclin1 is a crucial protein in the initiation of autophagy, acting as a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the formation of autophagosomes. mdpi.com While direct studies on Chaetoglobosin G's effect on Beclin1 are limited, related compounds like Chaetoglobosin E have been shown to increase the expression of Beclin1. researchgate.netresearchgate.net This suggests that chaetoglobosins, as a class of compounds, may modulate autophagy by influencing the expression of key regulatory proteins like Beclin1. Further research is needed to specifically elucidate the direct impact of Chaetoglobosin G on Beclin1 expression.

Actin Cytoskeleton Disruption

Chaetoglobosin G, as a member of the cytochalasan family of fungal metabolites, is known to interfere with the actin cytoskeleton, a critical component for various cellular processes. nih.gov

Binding to Filamentous Actin (F-actin) Barbed Ends

The primary mechanism by which chaetoglobosins disrupt the actin cytoskeleton is by binding to the fast-growing barbed ends of filamentous actin (F-actin). nih.govresearchgate.net This binding action effectively blocks the addition of new actin monomers to the filament end, a process essential for filament elongation and cellular motility. nih.govdntb.gov.ua This capping of the barbed end is a characteristic feature of many cytochalasans and is a key contributor to their biological activity. researchgate.netscispace.com

Sequestration of Monomeric Actin (G-actin)

Chaetoglobosins influence the equilibrium between monomeric globular actin (G-actin) and filamentous actin (F-actin). While the term sequestration is not always explicitly used, the functional outcome is a shift in this critical cellular balance. Studies on related compounds, such as Chaetoglobosin J, demonstrate that they can induce the depolymerization of F-actin, thereby increasing the cellular concentration of G-actin. nih.gov This process effectively raises the pool of monomeric actin, altering the dynamics of cytoskeletal construction. nih.gov By modifying the structure of actin filaments, the equilibrium is shifted toward the monomeric state. nih.gov

Disorganization and Disassembly of Actin Filament Structures

A primary mechanism of the chaetoglobosin class is the disruption of organized actin filament networks. These compounds are known to interact with the ends of actin filaments, particularly the fast-growing "barbed" end. frontiersin.orgkoreamed.org This interaction inhibits the polymerization of new filaments and the elongation of existing ones. mdpi.com

Research on Chaetoglobosin A, for instance, shows it binds to the distal end of actin filaments, disrupting their dynamic assembly and disassembly, which is crucial for processes like cell division. researchgate.net Similarly, Chaetoglobosin J has been shown to inhibit elongation at the barbed end of actin filaments. nih.gov This capping action prevents the addition of new actin monomers, leading to a net disassembly of actin structures as natural depolymerization continues unopposed. nih.govkoreamed.org The result is a significant disorganization of the actin cytoskeleton, leading to changes in cell shape and inhibition of motility. medchemexpress.com Different chaetoglobosins can exert varying degrees of degradative power on F-actin, with compounds like Chaetoglobosin J being potent agents of filament degradation. nih.gov

Influence on Mechanically Gated Ion Channels

The actin cytoskeleton is intimately linked to the function of various membrane proteins, including ion channels. Emerging evidence suggests that chaetoglobosins can influence mechanically gated ion channels, such as Piezo1. These channels are critical sensors of physical forces, translating mechanical stress into electrochemical signals. The proper function of Piezo1 is dependent on its connection to the underlying cytoskeleton. While direct studies on Chaetoglobosin G are limited, research on other chaetoglobosins indicates an interaction with these channels. Disruption of the actin cytoskeleton by cytochalasans, a closely related class of compounds, has been shown to alter the activity of mechanosensitive channels. researchgate.net Given that Chaetoglobosin G shares the fundamental actin-disrupting mechanism of its family, it is plausible that it similarly modulates the activity of these channels by interfering with their cytoskeletal anchors.

Triggering of Phosphoinositide Signaling (e.g., PLC-mediated PIP2 Hydrolysis, Ca2+ Signals)

The disruption of the sub-membrane actin network by chaetoglobosins can trigger downstream signaling cascades, including the phosphoinositide pathway. The enzyme Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid component of the cell membrane, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govreactome.org

In a resting cell, the dense actin network can limit PLC's access to PIP2. nih.gov Studies using related cytochalasins have shown that by inducing the disassembly of actin filaments, these compounds can expose PIP2 and facilitate its hydrolysis by PLC. nih.govoup.com This leads to a surge in IP3, which in turn mobilizes calcium (Ca2+) from intracellular stores, resulting in a detectable Ca2+ signal. nih.gov For example, exposure of B lymphocytes to various cytochalasins induces a rapid and sustained increase in intracellular calcium. nih.gov Although direct evidence for Chaetoglobosin G is still forthcoming, its known effect on actin disassembly provides a clear mechanism through which it could initiate this signaling cascade. mdpi.com

Immunomodulatory and Anti-inflammatory Mechanisms

Chaetoglobosin G and its analogues exhibit significant immunomodulatory and anti-inflammatory properties. These effects are primarily achieved by suppressing the production of key inflammatory mediators in immune cells like macrophages.

Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β, MCP-1)

A hallmark of the anti-inflammatory action of chaetoglobosins is their ability to inhibit the production of pro-inflammatory cytokines. These signaling molecules are central to the inflammatory response; however, their overproduction can lead to chronic inflammation and tissue damage. mdpi.commdpi.com Research has consistently shown that various chaetoglobosins can significantly suppress the release of several key cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).

Specifically, members of the chaetoglobosin family have been documented to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1). mdpi.comfrontiersin.orgnih.govnih.gov Chaetoglobosin Vb, for example, attenuates the production of TNF-α, IL-6, and IL-1β. nih.govsci-hub.se Chaetoglobosin Fex has been shown to suppress LPS-stimulated TNF-α, IL-6, and MCP-1 in macrophages. mdpi.comthieme-connect.com

| Chaetoglobosin Analogue | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | MCP-1 Inhibition | Reference |

|---|---|---|---|---|---|

| Chaetoglobosin Vb | Yes | Yes | Yes | Not Reported | nih.gov |

| Chaetoglobosin Fex | Yes | Yes | Not Reported | Yes | mdpi.com |

| Chaetoglobosin Y | Yes (mRNA) | Yes (mRNA) | Yes (mRNA) | Not Reported | researchgate.net |

| General Chaetoglobosins | Yes | Yes | Not Reported | Yes | nih.gov |

Downregulation of iNOS and COX-2 Gene and Protein Expression

In addition to cytokines, chaetoglobosins target key enzymes involved in the inflammatory cascade: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). During inflammation, these enzymes are upregulated and produce large amounts of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. mdpi.comfrontiersin.org

Studies have demonstrated that chaetoglobosins can effectively downregulate the expression of both the genes and proteins for iNOS and COX-2. Chaetoglobosin Vb significantly inhibits the LPS-induced upregulation of iNOS and COX-2. nih.govresearchgate.net Similarly, Chaetoglobosin Y has been found to diminish the protein expression levels of both enzymes. researchgate.net This dual inhibition of iNOS and COX-2 represents a critical component of the anti-inflammatory profile of Chaetoglobosin G and its related compounds.

Modulation of Toll-Like Receptor 4 (TLR4) Signaling Pathway

There is currently no available scientific evidence from the conducted research that details the modulation of the Toll-Like Receptor 4 (TLR4) signaling pathway by Chaetoglobosin G. In contrast, studies on the related compound, Chaetoglobosin Vb, have demonstrated that it exerts anti-inflammatory effects by inhibiting the TLR4-mediated signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netsci-hub.senih.gov Similarly, Chaetoglobosin Fex has been shown to inhibit inflammatory mediators through the TLR4 signaling pathway. dntb.gov.ua However, these findings cannot be directly attributed to Chaetoglobosin G.

Involvement of MAPK (p38, ERK, JNK) and NF-κB Signaling Pathways

Research has linked Chaetoglobosin G to components of the Mitogen-Activated Protein Kinase (MAPK) pathway, but primarily within the context of oncology rather than inflammation.

MAPK Pathway: Studies on non-small cell lung cancer (NSCLC) A549 cells have shown that Chaetoglobosin G possesses anti-proliferative activity. mdpi.com Its mechanism involves the inhibition of key proteins in the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which lies upstream of the MAPK/ERK pathway. researchgate.netmdpi.com Specifically, Chaetoglobosin G was found to inhibit the phosphorylation of MEK and ERK, leading to cell cycle arrest at the G2/M phase. mdpi.comnih.gov While this demonstrates an interaction with the ERK pathway, it is in the context of cancer cell proliferation, not a TLR4-mediated inflammatory response. Research on other chaetoglobosins, such as Chaetoglobosin Vb, explicitly shows suppression of p38, ERK, and JNK phosphorylation in an inflammatory model. researchgate.netsci-hub.senih.gov

NF-κB Pathway: There is no direct evidence from the available research detailing the involvement of Chaetoglobosin G with the NF-κB signaling pathway in an inflammatory context. While the chaetoglobosin class of compounds is noted for anti-inflammatory properties, specific mechanistic studies on Chaetoglobosin G's effect on NF-κB nuclear translocation in response to inflammatory stimuli are absent. frontiersin.org For comparison, research on Chaetoglobosin Vb clearly shows it suppresses the translocation of the NF-κB p65 subunit into the nucleus in LPS-stimulated cells. researchgate.netsci-hub.senih.gov

MyD88-dependent and TRIF-dependent Signaling Cascades

Consistent with the lack of data on TLR4 modulation, there is no research available that describes the effects of Chaetoglobosin G on the downstream MyD88-dependent and TRIF-dependent signaling cascades. These pathways are crucial adaptors for TLR4 signaling. Detailed investigations into these cascades have been performed for other chaetoglobosins. For instance, Chaetoglobosin Vb's anti-inflammatory actions are achieved through both TLR4-mediated MyD88-dependent and TRIF-dependent signaling pathways. researchgate.netsci-hub.senih.gov

Research Findings Summary

The table below summarizes the current state of research regarding Chaetoglobosin G's interaction with the specified signaling pathways based on available literature.

| Signaling Pathway/Cascade | Involvement of Chaetoglobosin G | Research Context |

| TLR4 Signaling | No data available | - |

| MAPK (p38, JNK) | No data available | - |

| MAPK (ERK) | Inhibits phosphorylation of p-MEK and p-ERK mdpi.comnih.gov | Anti-proliferation in lung cancer cells mdpi.com |

| NF-κB Pathway | No data available | - |

| MyD88-Dependent Cascade | No data available | - |

| TRIF-Dependent Cascade | No data available | - |

Structure Activity Relationship Sar Studies

Impact of Macrocyclic Ring Modifications on Biological Activity

Furthermore, the functionality within the ring is crucial. The presence of an α,β-unsaturated carbonyl group within the macrolide structure has been suggested as a prerequisite for activity against certain Gram-positive bacteria. nih.gov The conformation of the macrocyclic ring also plays a role, influencing how the molecule binds to its cellular targets. vulcanchem.com

Significance of Indole (B1671886) Moiety Substituents

The indole moiety, a defining feature of chaetoglobosins, is generally considered essential for most of their observed biological activities. vulcanchem.comfrontiersin.org These compounds are biosynthesized from the amino acid tryptophan, which provides the characteristic 10-(indol-3-yl) group. frontiersin.org While derivatives where the indole is replaced by a phenyl group can exhibit similar potency, substitution with a smaller isopropyl group tends to reduce efficacy. psu.edu

Research has also explored modifications to the indole ring itself. For example, the creation of derivatives with a nitro group substituent on the indole ring has been investigated. frontiersin.org In some specific cases, studies have suggested that the inhibitory effects of certain analogs are not directly related to the indole moiety, indicating that other parts of the molecule can dominate the interaction with biological targets. frontiersin.org Methyl substitution on the tryptophan residue is another structural variation found in nature. frontiersin.org

Role of Hydroxyl Function at Specific Carbon Positions (e.g., C-7, C-20)

The presence and, critically, the orientation of hydroxyl groups are significant modulators of biological activity in the chaetoglobosin family. vulcanchem.com A hydroxyl group at the C-7 position has been identified as a particularly important pharmacophore for cytotoxic activity. mdpi.comnih.govjmb.or.kr Many of the chaetoglobosins that exhibit cytotoxicity feature a hydroxyl group at this specific carbon. nih.gov

The oxygenation pattern at other positions, such as C-20, also plays a key role. Some studies have shown that the reduction of a 20-carbonyl group to a 20-hydroxyl group can lead to a decrease in cytotoxicity. mdpi.com Conversely, other research indicates that the presence of a ketone group at C-20, rather than a hydroxyl group, may actually enhance bioactivity, highlighting the nuanced and context-dependent nature of SAR in this compound class. mdpi.com

| Compound Comparison | C-20 Functionality | Impact on Cytotoxicity | Reference |

| Chaetoglobosin F vs. Chaetoglobosin C | 20-Carbonyl | Higher Activity | mdpi.com |

| Chaetoglobosin G vs. Chaetoglobosin E | 20-Hydroxyl | Lower Activity | mdpi.com |

| General Observation | Ketone at C-20 | Increased Bioactivity | mdpi.com |

Influence of Epoxide Rings on Bioactivity

The introduction of an epoxide ring into the chaetoglobosin scaffold is a key structural modification that significantly enhances bioactivity. Specifically, the presence of an epoxide ring at the C-6/C-7 position has been consistently linked to a marked increase in cytotoxic potency. mdpi.commdpi.comnih.govresearchgate.net

Comparative studies have demonstrated this effect clearly. For example, Chaetoglobosin A, which possesses a C-6/C-7 epoxide ring, exhibited higher cytotoxic activity against tested cell lines than Chaetoglobosin G. mdpi.comnih.gov This suggests that the epoxide functionality at this location is a favorable feature for improving cytotoxicity. nih.gov Further research comparing an epoxy group to a hydroxyl group at the same position indicated that the epoxide confers a more potent effect, underlining its importance as a key functional group for bioactivity. researchgate.net

| Structural Feature | Location | Effect on Cytotoxicity | Reference(s) |

| Epoxide Ring | C-6/C-7 | Increased/Improved | researchgate.net, mdpi.com, nih.gov, mdpi.com |

| Hydroxyl Group | C-6/C-7 | Less Potent than Epoxide | researchgate.net |

Stereochemical Considerations in Activity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity profiles within the chaetoglobosin family. vulcanchem.com Even subtle differences in the spatial orientation of substituents can lead to substantial variations in potency and selectivity. vulcanchem.com For instance, the isolation and characterization of Chaetoglobosin R revealed it to be the C-6 epimer of Chaetoglobosin Q, meaning they differ only in the stereochemistry at the C-6 position, yet this single change is enough to define them as distinct compounds. acs.org

The relative configuration of the entire 13-membered macrocyclic ring is also crucial and is often conserved across different analogs like chaetoglobosins A, B, D, and J. acs.org Advanced analytical techniques, such as NOESY spectral analysis and electronic circular dichroism (ECD) calculations, are essential tools for elucidating the precise stereochemistry of these complex molecules. nih.govacs.org Determining the absolute configuration is fundamental to understanding their interaction with chiral biological targets like proteins and enzymes. nih.govacs.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone in the analysis of Chaetoglobosin G, enabling its separation from complex mixtures produced by fungal cultures. Various chromatographic methods are utilized, each offering distinct advantages in the purification and analysis workflow.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a pivotal technique for both the purification and analytical assessment of chaetoglobosins. nih.gov Its high resolution and sensitivity make it indispensable in the study of these compounds.

The isolation of Chaetoglobosin G in a pure form is a critical prerequisite for its structural elucidation and biological testing. Preparative HPLC is the method of choice for this purpose, allowing for the separation of individual chaetoglobosins from crude extracts or partially purified fractions. frontiersin.orgnih.gov This technique utilizes larger columns and higher flow rates compared to analytical HPLC to handle larger sample loads. frontiersin.orgnih.gov For instance, a semi-preparative HPLC approach using a C18 column is often employed to purify chaetoglobosins from fungal extracts. frontiersin.orgnih.govmdpi.com The process typically involves a gradient elution system, often with a mobile phase consisting of aqueous formic acid and acetonitrile (B52724) with formic acid, to effectively separate compounds with differing polarities. frontiersin.orgnih.gov The fractions are collected and can be further analyzed to confirm the presence and purity of the target compound. frontiersin.orgnih.gov

Table 1: Exemplary Preparative HPLC Parameters for Chaetoglobosin Purification

| Parameter | Specification |

| Column | Agilent Zorbax SB-C18 (5 μm, 9.4 × 250 mm) frontiersin.org |

| Mobile Phase | A: 0.1% formic acid in acetonitrile; B: 0.1% formic acid in H₂O frontiersin.org |

| Gradient | 40-85% A over 11.2 minutes frontiersin.org |

| Flow Rate | 4.0 mL/min frontiersin.org |

| Detection | Diode Array Detector (DAD) at 280 nm frontiersin.org |

For the analytical determination and quantification of Chaetoglobosin G, HPLC coupled with a Diode Array Detector (HPLC-DAD) is a powerful tool. nih.govfrontiersin.orgnih.gov The DAD acquires spectra across a range of wavelengths simultaneously, providing valuable information about the spectral properties of the eluting compounds. frontiersin.orgnih.gov This is particularly useful for identifying chaetoglobosins, which possess a characteristic indolyl group that gives rise to distinct UV absorption maxima. acs.org The UV spectra, typically showing maximum wavelengths around 220 and 280 nm, can aid in the preliminary identification of chaetoglobosins in a complex mixture. researchgate.net HPLC-DAD is also instrumental in guiding the fractionation process during purification, allowing researchers to selectively collect fractions containing the compounds of interest based on their UV signatures. nih.govfrontiersin.orgnih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is more commonly used for the analysis of large, non-volatile molecules like Chaetoglobosin G, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of associated volatile or semi-volatile compounds present in the fungal extracts. researchgate.netscielo.brnih.gov In some studies, GC-MS analysis of crude extracts from Chaetomium globosum has identified various other metabolites, which can provide a broader chemical profile of the producing organism. researchgate.netnih.govsemanticscholar.org However, for the direct analysis of intact Chaetoglobosin G, which is thermally labile and non-volatile, derivatization would be necessary to increase its volatility for GC-MS analysis, a process that can be complex and may introduce artifacts. Therefore, GC-MS is generally not the primary method for the characterization of Chaetoglobosin G itself.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary analysis of Chaetoglobosin G. cabidigitallibrary.orglibretexts.orgsigmaaldrich.com It is often used to monitor the progress of extraction and purification procedures. cabidigitallibrary.org By spotting the crude extract and various fractions onto a TLC plate and developing it with an appropriate solvent system, a visual separation of the components can be achieved. libretexts.orgfao.org The separated compounds can be visualized under UV light, where the fluorescent nature of chaetoglobosins allows for their detection. fao.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can provide a preliminary identification when compared to a known standard of Chaetoglobosin G. cabidigitallibrary.orgresearchgate.net While not as precise as HPLC, TLC is a valuable tool for quick screening and method development. libretexts.orgsigmaaldrich.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of Chaetoglobosin G. It provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule. researchgate.netnih.gov When coupled with a chromatographic separation technique like HPLC (LC-MS), it allows for the analysis of individual components within a complex mixture. nih.gov

High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula of Chaetoglobosin G. acs.org Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and analyze the resulting product ions. researchgate.netnih.gov The fragmentation pattern provides valuable structural information, revealing characteristic cleavages of the macrocyclic ring and the indole (B1671886) moiety. researchgate.netnih.gov For instance, diagnostic fragment ions at m/z 130.0648 and 185.0704 have been identified as characteristic for chaetoglobosins. nih.gov These fragmentation patterns can be used to differentiate between various chaetoglobosin isomers and to identify new, previously unreported derivatives. researchgate.netnih.gov

Table 2: Key Mass Spectrometry Data for Chaetoglobosin A (as an example)

| Parameter | Value |

| Molecular Formula | C₃₂H₃₆N₂O₅ nih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 529.2692 nih.gov |

| Key Fragment Ions (m/z) | 130.0651, 185.0709, 493.2486, 511.2591 nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of chaetoglobosins. nih.gov This method couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the mass analysis capabilities of mass spectrometry. For the analysis of Chaetoglobosin G and related compounds, reversed-phase chromatography is typically employed, utilizing a C18 column to separate analytes based on their hydrophobicity. mdpi.commdpi.com

The mobile phase commonly consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency. mdpi.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of a wide range of metabolites with varying polarities from the sample matrix. mdpi.com LC-MS enables the detection of Chaetoglobosin G and provides its molecular weight, which is a critical first step in its identification within fungal extracts. mdpi.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced selectivity and sensitivity, particularly for quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. scienceopen.com This technique has been widely adopted for the analysis of mycotoxins in various matrices due to its ability to perform simultaneous quantification of multiple analytes. mdpi.comscienceopen.com In LC-MS/MS, a specific ion corresponding to the analyte of interest (the precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. researchgate.net

This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides a high degree of certainty in compound identification and significantly reduces background noise, leading to lower detection limits. mdpi.commdpi.com The analysis of chaetoglobosins by LC-MS/MS reveals characteristic fragmentation patterns. For instance, in positive ion mode, a diagnostic product ion at m/z 130.0648, corresponding to the indole group, is often monitored for the entire class of chaetoglobosins. nih.govnih.gov This targeted approach allows for the rapid screening and accurate quantification of specific chaetoglobosins, including Chaetoglobosin G, even in complex mixtures. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is the most frequently used ionization source for the LC-MS analysis of chaetoglobosins. researchgate.netnih.gov As a soft ionization technique, ESI is well-suited for analyzing large, thermally labile, and polar molecules like Chaetoglobosin G without causing significant fragmentation in the source. researchgate.net The analysis can be performed in both positive and negative ion modes, providing complementary structural information. nih.gov

In positive-ion mode, ESI typically generates protonated molecules, [M+H]⁺. Subsequent MS/MS experiments on this precursor ion reveal characteristic fragmentation patterns, including neutral losses and specific product ions. researchgate.net A key fragmentation pathway for many chaetoglobosins involves a McLafferty rearrangement within the macrocycle. nih.gov The product ion at m/z 130 is a characteristic marker for the indolyl group. researchgate.netnih.gov In negative-ion mode, deprotonated molecules, [M-H]⁻, are formed, and their fragmentation can also be driven by McLafferty rearrangements, sometimes producing high-abundance radical ions that are valuable for distinguishing between isomers. nih.gov The combination of positive and negative ESI-MS data is especially valuable for the rapid identification and structural characterization of chaetoglobosins. nih.gov

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be interfaced with LC. It is generally more suitable for analyzing compounds of medium to low polarity. mdpi.com The ionization process in APCI occurs in the gas phase, initiated by a corona discharge that ionizes the mobile phase vapor to create reagent ions. dss.go.thnih.gov These reagent ions then transfer charge to the analyte molecules, typically through proton transfer, resulting in protonated molecules [MH]⁺ with minimal fragmentation. nih.gov

While ESI is more commonly reported for chaetoglobosin analysis, APCI serves as a valuable alternative. It can be less susceptible to matrix effects, such as ion suppression, compared to ESI, which can be an advantage when analyzing complex samples. dss.go.th APCI has been successfully applied in multi-mycotoxin screening methods, demonstrating its utility for a broad range of fungal metabolites. ruokavirasto.fi Given that APCI can ionize a wide variety of substances, it represents a viable, albeit less common, option for the analysis of Chaetoglobosin G. nih.gov

Electron Impact Ionization (EI)

Electron Impact (EI) ionization is a classic, high-energy ionization technique typically coupled with Gas Chromatography (GC-MS). shimadzu.com In the EI source, analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M⁺) and causing extensive and reproducible fragmentation. shimadzu.comjordilabs.com This fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and identification via library searching. shimadzu.com

However, EI is considered a "hard" ionization technique and is generally not suitable for large, non-volatile, and thermally unstable molecules like Chaetoglobosin G. jordilabs.com The high energy involved would likely cause the complete fragmentation of the molecular ion, making it difficult to determine the molecular weight. For this reason, GC-EI is rarely used for chaetoglobosins; LC-based methods with soft ionization techniques like ESI or APCI are strongly preferred. researchgate.netjordilabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products, including Chaetoglobosin G. researchgate.netrsc.org Unlike mass spectrometry, which provides information on mass and fragmentation, NMR reveals the detailed atomic connectivity and three-dimensional structure of a molecule in solution. Through a suite of experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), a complete carbon-hydrogen framework can be established. mdpi.com For chaetoglobosins, NMR is crucial for determining the structure of the complex macrocyclic ring and the stereochemistry of its numerous chiral centers. rsc.orgmdpi.com

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most informative techniques for the initial structural analysis of chaetoglobosins. researchgate.netrsc.org The ¹H NMR spectrum provides a wealth of diagnostic information, including chemical shifts (δ), which indicate the electronic environment of each proton; coupling constants (J), which reveal the connectivity and dihedral angles between adjacent protons; and integrals, which correspond to the number of protons represented by each signal. researchgate.net

Careful analysis of the ¹H NMR spectrum allows for the identification of key structural motifs within Chaetoglobosin G. mdpi.comrsc.org For example, signals in the aromatic region (δH 7.0-7.6 ppm) are characteristic of the indole ring protons. mdpi.com Olefinic protons on the macrocycle and vinyl groups produce distinct resonances in the downfield region, while signals for methyl groups typically appear in the upfield region (δH 0.9-1.8 ppm). mdpi.comrsc.org This detailed spectral data is fundamental for piecing together the planar structure and relative configuration of the molecule. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for Chaetoglobosin G (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2' | 7.13 | s | |

| 4' | 7.56 | d | 7.8 |

| 5' | 6.99 | t | 8.4, 7.8 |

| 6' | 7.04 | t | 8.4, 7.8 |

| 7' | 7.35 | d | 8.4 |

| 4 | 3.65 | m | |

| 5 | 5.51 | d | 9.0 |

| 7 | 4.39 | d | 10.2 |

| 8 | 2.87 | m | |

| 10 | 3.20 | dd | 14.4, 3.6 |

| 11-Me | 0.91 | d | 6.6 |

| 13 | 5.56 | dd | 15.0, 9.6 |

| 14 | 5.92 | dd | 15.0, 9.0 |

| 15 | 2.45 | m | |

| 16 | 2.25 | m | |

| 17 | 5.61 | d | 9.6 |

| 18-Me | 1.77 | s | |

| 20 | 6.46 | d | 15.6 |

| 21 | 5.58 | dd | 15.6, 9.0 |

| 22 | 2.37 | m | |

| 23-Me | 1.23 | d | 6.6 |

| 24-Me | 1.55 | s |

Data sourced from literature findings. mdpi.com

¹³C NMR Spectroscopy